molecular formula C2H3Cl3Si B1218785 Trichlorovinylsilane CAS No. 75-94-5

Trichlorovinylsilane

Cat. No. B1218785
CAS RN: 75-94-5
M. Wt: 161.48 g/mol
InChI Key: GQIUQDDJKHLHTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trichlorovinylsilane is synthesized through reactions involving equimolar mixtures of trichlorovinylsilane and t-BuLi, reacting with different vinyl ethers to yield silacyclobutanes. This process demonstrates stereo- and regiospecific additions of the formal silene unit to vinyl groups, forming products of E-configuration. Such synthesis pathways highlight the compound's utility in forming specific organosilicon structures, indicating its versatility in organic synthesis (Auner et al., 2000).

Molecular Structure Analysis

The molecular structure of trichlorovinylsilane and its derivatives has been extensively studied, revealing insights into their chemical behavior. For instance, dissociative electron attachment studies of trichlorovinylsilane show the formation of negative ions at low energy levels, illustrating the compound's weak electron scavenging properties but highlighting its distinct behavior compared to hydrocarbons (Kočišek et al., 2012).

Chemical Reactions and Properties

Trichlorovinylsilane undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. The ultraviolet photochemistry of trichlorovinylsilane, for instance, involves the production of vinyl and allyl radicals under specific photolysis conditions, highlighting its potential in photochemical applications (Desain et al., 2006).

Physical Properties Analysis

The physical properties of trichlorovinylsilane derivatives, such as their crystal packing, melting, and glass transition temperatures, depend significantly on their chemical structure. Studies on star-shaped oligomers with trichlorovinyl groups show that these properties can be effectively modulated by adjusting the chemical structure, offering insights into the design of materials with specific physical characteristics (Luponosov et al., 2016).

Chemical Properties Analysis

The chemical properties of trichlorovinylsilane, such as its reactivity towards ozonolysis, chlorination, fluorination, and hydrolysis, have been the subject of research, revealing the compound's susceptibility to various chemical reactions. These properties are crucial for understanding trichlorovinylsilane's behavior in different chemical environments and its potential applications in synthesis and materials science (Dexheimer et al., 1975).

Scientific Research Applications

Ultraviolet Photochemistry

Trichlorovinylsilane has been studied for its behavior under ultraviolet light. Desain, Jusinski, and Taatjes (2006) investigated its gas phase ultraviolet absorption spectra and found significant absorption increases with decreasing wavelength. This research is crucial in understanding the photochemical reactions of trichlorovinylsilane and its derivatives, particularly in the generation of vinyl and allyl radicals upon photolysis (Desain, Jusinski, & Taatjes, 2006).

Synthesis of Silacyclobutanes

Auner, Heikenwälder, and Herrschaft (2000) demonstrated the use of trichlorovinylsilane in the synthesis of silacyclobutanes, a type of silaheterocycle. This research shows its application in organic synthesis, particularly in the creation of compounds with E-configuration and its interaction with vinyl ethers (Auner, Heikenwälder, & Herrschaft, 2000).

Development of Fluorous Borane Systems

Luong, Eelman, and Stradiotto (2004) explored the use of trichlorovinylsilane in developing fluorous vinylsilane, which leads to the formation of fluorous boranes. These compounds are significant in various chemical reactions and applications, including as a solvent in both arene and perfluoro(methylcyclohexane) (Luong, Eelman, & Stradiotto, 2004).

Dissociative Electron Attachment Studies

Kočišek, Illenberger, and Matejčík (2012) researched the formation of negative ions following electron attachment to trichlorovinylsilane. This study contributes to the understanding of the behavior of trichlorovinylsilane in low-energy electron environments, significant for material science and electronics applications (Kočišek, Illenberger, & Matejčík, 2012).

Photoinduced Biofunctionalization

Li et al. (2015) developed a photoactive, nonwettable, and transparent surface using trichlorovinylsilane. This reactive superhydrophobic surface is significant for biotechnological, analytical, sensor, or diagnostic applications, demonstrating its utility in surface biofunctionalization and pattern formation (Li et al., 2015).

Antibacterial Applications

Awode, Oladipo, Guran, Yılmaz, and Gazi (2019) synthesized a trichlorovinylsilane-modified-chitosan film, revealing enhanced solubility and significant antibacterial activity. This finding is pivotal in developing new materials with improved antibacterial properties, potentially useful in medical and industrial applications (Awode et al., 2019).

Safety And Hazards

Trichlorovinylsilane is considered hazardous. It is highly flammable and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed . Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. It reacts violently with water, and contact with water liberates toxic gas .

Future Directions

Trichlorovinylsilane has been used in the fabrication of trichlorovinylsilane-modified-chitosan film with enhanced solubility and antibacterial activity . It has also been used in the manufacturing of Janus membranes for on-demand and energy-efficient oil–water remediation .

properties

IUPAC Name

trichloro(ethenyl)silane
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InChI

InChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2
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InChI Key

GQIUQDDJKHLHTB-UHFFFAOYSA-N
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Canonical SMILES

C=C[Si](Cl)(Cl)Cl
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Molecular Formula

C2H3Cl3Si
Record name VINYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID8026430
Record name Trichloroethenylsilane
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Molecular Weight

161.48 g/mol
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Physical Description

Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless to pale yellow liquid with sharp, choking odor like hydrochloric acid; [HSDB]
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Boiling Point

195.1 °F at 760 mmHg (USCG, 1999), 91.5 °C
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Flash Point

70 °F (NFPA, 2010), 70 °F (21 °C) (open cup)
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Solubility

Soluble in most organic solvents, Very soluble in chloroform
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Density

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2426 g/cu cm at 20 °C
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Vapor Density

5.61 (Air = 1)
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Vapor Pressure

65.9 [mmHg], 65.9 mm Hg at 25 °C
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Product Name

Trichlorovinylsilane

Color/Form

Fuming liquid, Liquid, Colorless or pale yellow liquid

CAS RN

75-94-5
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Melting Point

-139 °F (USCG, 1999), -95 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichlorovinylsilane

Citations

For This Compound
532
Citations
J Kočišek, E Illenberger, Š Matejčík - International Journal of Mass …, 2012 - Elsevier
… which also holds for trichlorovinylsilane. The behaviour in the … trichlorovinylsilane while the corresponding reaction is exothermic for most chlorinated hydrocarbons. Trichlorovinylsilane …
Number of citations: 4 www.sciencedirect.com
N Auner, CR Heikenwälder, B Herrschaft - Organometallics, 2000 - ACS Publications
Equimolar mixtures of trichlorovinylsilane and t-BuLi (1) were reacted with different vinyl ethers, CH 2 CH−OR (R = Et, n-Pr, n-Bu, i-Bu, t-Bu), to yield the silacyclobutanes 2−6. NMR …
Number of citations: 18 pubs.acs.org
JD DeSain, LE Jusinski, CA Taatjes - Physical Chemistry Chemical …, 2006 - pubs.rsc.org
The absolute gas phase ultraviolet absorption spectra of trichlorovinylsilane and allyltrichlorosilane have been measured from 191 to 220 nm. Over this region the absorption spectra of …
Number of citations: 19 pubs.rsc.org
N Auner, M Grasmann, B Herrschaft… - Canadian Journal of …, 2000 - cdnsciencepub.com
Equimolar amounts of trichlorovinylsilane (9), lithium-tert-butyl, and 1,3-enynes were reacted to yield the corresponding isomeric silacyclobutanes and silacyclobutenes competitively. …
Number of citations: 4 cdnsciencepub.com
EA Chernyshev, VF Mironov, AD Petrov - … of the Academy of Sciences of …, 1960 - Springer
… For the preparation of some organosilicon polymers, monomers such as trichlorovinylsilane, … and obtained high yields of trichlorovinylsilane and alkyldichlorovinylsilanes [11-13]: …
Number of citations: 1 link.springer.com
AU Awode, AA Oladipo, M Guran, O Yilmaz, M Gazi - Polymer Bulletin, 2020 - Springer
… In this work, we used trichlorovinylsilane (TVS) to modify the … Herein, a novel N-free trichlorovinylsilane-modified-chitosan … the antimicrobial activity of the trichlorovinylsilane-modified-…
Number of citations: 7 link.springer.com
S Sepehri, M Rafizadeh, M Hemmati, H Bouhendi - Applied clay science, 2014 - Elsevier
Montmorillonite (Cloisite®Na + ) was modified with dimethylchlorovinylsilane (DMCVS) and trichlorovinylsilane (TCVS), in order to replace the silanol groups of clay mineral with silane …
Number of citations: 11 www.sciencedirect.com
H Kouzai, T Masuda, T Higashimura - Macromolecules, 1992 - ACS Publications
… (ii) Trichlorovinylsilane serves as chain-transfer agent in cyclopentene polymerization by W catalysts.12 (iii) Dimethylphenylvinylsilane suffers cross-metathesis with various olefins in …
Number of citations: 11 pubs.acs.org
R Shankar, A Joshi - Journal of organometallic chemistry, 2006 - Elsevier
… Hydrosilylation reaction of 1a or 2a with allyltrimethyl/triethoxyvinyl/trichlorovinylsilane in the presence of AIBN as free radical catalyst affords the polysilanes 1b–d and 2b–d, …
Number of citations: 2 www.sciencedirect.com
JJ Eisch, JT Trainor - The Journal of Organic Chemistry, 1963 - ACS Publications
… of the appropriateGrignard reagent with trichlorovinylsilane (equation 1). … (0.12 mole) of trichlorovinylsilane in 250 ml. of anhydrous tetrahydrofuran was added with stirring to 0.50 mole …
Number of citations: 79 pubs.acs.org

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